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Introduction and Drug Overview

Zoligratinib (development codes: CH5183284, DEBIO-1347, FF-284) represents a selective, ATP-competitive

small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This

orally bioavailable therapeutic agent has emerged as a promising targeted therapy for cancers harboring

specific FGFR genetic alterations, particularly in cholangiocarcinoma and other solid tumors with FGFR pathway

dependencies. The compound demonstrates a favorable selectivity profile with potent activity against FGFR1,

FGFR2, and FGFR3 while showing significantly reduced potency against FGFR4 and other tyrosine kinases,

positioning it as a valuable tool for precision oncology approaches targeting FGFR-driven malignancies [1] [2]

[3].

The development of Zoligratinib addresses the critical clinical need for effective targeted therapies in

molecularly defined cancer subsets. FGFR alterations, including fusions, amplifications, and mutations, occur in

approximately 5-10% of various solid tumors, creating oncogenic dependencies that can be therapeutically

exploited. Unlike multi-kinase inhibitors with off-target toxicities, Zoligratinib's design focuses on specific

FGFR blockade while minimizing activity against unrelated kinases like VEGFR, potentially reducing class-

specific adverse effects such as hypertension and proteinuria commonly associated with broader-spectrum

inhibitors [3] [4] [5].
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Mechanism of Action and Signaling Pathway

Molecular Mechanism of FGFR Inhibition

Zoligratinib functions as a selective ATP-competitive inhibitor that binds to the ATP-binding pocket of

FGFR1-3, effectively blocking receptor autophosphorylation and subsequent downstream signaling cascade

activation. The compound exhibits differential potency across the FGFR family, with highest affinity for FGFR2

(IC₅₀ 7.6 nM), followed by FGFR1 (IC₅₀ 9.3 nM) and FGFR3 (IC₅₀ 22 nM), while demonstrating significantly

reduced activity against FGFR4 (IC₅₀ 290 nM) [1] [3]. This selectivity profile is strategically important as

FGFR2 represents the most frequently altered family member in solid tumors, particularly in intrahepatic

cholangiocarcinoma where FGFR2 fusions occur in 10-15% of cases [4] [5].

At the structural level, Zoligratinib's molecular design enables specific interactions with key residues in the

FGFR kinase domain, including M535 in FGFR1. This interaction pattern differs from its engagement with

structurally similar kinases like KDR (VEGFR2), where interaction with L889 is less favorable, explaining the

compound's exceptional selectivity for FGFR family members over VEGFR and other kinases. This selective

binding profile potentially translates to reduced off-target toxicities in clinical applications while maintaining

potent suppression of oncogenic FGFR signaling [1].

FGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the FGFR signaling pathway and Zoligratinib's mechanism of action:
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FGFR Signaling and Inhibitor Mechanism: Zoligratinib blocks ATP-binding, preventing pathway activation.

The FGFR signaling cascade initiates when FGF ligands bind to FGFR receptors, inducing receptor

dimerization and trans-autophosphorylation of intracellular tyrosine residues. This activated receptor complex

then recruits and phosphorylates downstream adaptor proteins including FRS2, PLCγ, and STATs, ultimately

activating three major pro-survival pathways: RAS-MAPK (proliferation), PI3K-AKT (survival), and PLCγ-
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PKC (migration/invasion) [5]. In FGFR-altered cancers, genetic changes such as gene fusions, amplifications, or

mutations lead to constitutive FGFR activation independent of ligand binding, creating oncogene addiction.

Zoligratinib exerts its antitumor effects by competing with ATP binding in the kinase domain, thereby blocking

this constitutive signaling and inducing growth arrest and apoptosis in dependent cancer cells [1] [3] [4].

Quantitative Activity Profile

Kinase Inhibition Profile

Zoligratinib demonstrates a distinct potency pattern across the FGFR kinase family, with nanomolar activity

against FGFR1-3 and significantly lower affinity for FGFR4. The following table summarizes the comprehensive

kinase inhibition profile of Zoligratinib:

Table 1: Quantitative Kinase Inhibition Profile of Zoligratinib

Kinase Target
IC₅₀
(nM)

Assay Type Cellular Context References

FGFR1 9.3 Cell-free biochemical
assay

DMS114 (FGFR1-
amplified)

[1] [3]

FGFR2 7.6 Cell-free biochemical
assay

SNU-16 (FGFR2-
amplified)

[1] [3]

FGFR3 22 Cell-free biochemical
assay

KMS11 (FGFR3-
mutated)

[1] [3]

FGFR4 290 Cell-free biochemical
assay

HepG2 (FGFR4-
dependent)

[1] [3]

VEGF-dependent
proliferation

780 Cellular proliferation
assay

HUVEC cells [1]

FGF-dependent
proliferation

29 Cellular proliferation
assay

BaF3 transfected cells [1]
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The differential potency across FGFR family members reflects structural variations in their ATP-binding pockets

that Zoligratinib exploits for selectivity. Particularly noteworthy is the >10-fold selectivity for FGFR2 over

FGFR4, which may contribute to a more favorable therapeutic window by sparing FGFR4-mediated

physiological functions in normal tissues. The cellular activity further confirms this selectivity, with Zoligratinib

inhibiting FGF-dependent proliferation at low nanomolar concentrations (29 nM) while requiring substantially

higher concentrations (780 nM) to block VEGF-driven proliferation, demonstrating its specificity for FGFR

signaling over VEGFR pathways [1] [3].

Cellular Antiproliferative Activity

Zoligratinib demonstrates selective antiproliferative effects in cancer cell lines harboring FGFR genetic

alterations while showing minimal activity in cell lines without such alterations. The following table compiles

key cellular efficacy data:

Table 2: Cellular Antiproliferative Activity of Zoligratinib

Cell Line
Cancer
Type

FGFR Alteration IC₅₀ (nM) Assay Details References

SNU-16 Gastric

cancer

FGFR2 amplification 17 4-day incubation,

CCK8 assay

[1] [3]

KMS11 Multiple

myeloma

FGFR3 Y373C

mutation, t(4;14)
translocation

8.24 72-hour incubation,

Alamar Blue assay

[1]

HCT-116 Colorectal
cancer

None (FGFR-
independent)

5900 4-day incubation,
CCK8 assay

[1] [3]

327-cell
line panel

Pan-cancer Various FGFR
alterations

Variable
response

4-day incubation,
CCK8 assay

[3]

The differential sensitivity between FGFR-altered models (SNU-16, KMS11) and FGFR-independent models

(HCT-116) underscores the concept of oncogene addiction and validates Zoligratinib's mechanism-based

activity. The high nanomolar IC₅₀ in HCT-116 cells (5.9 μM) demonstrates minimal off-target cytotoxicity at

clinically achievable concentrations. In comprehensive profiling across 327 human tumor cell lines, Zoligratinib
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specifically inhibited proliferation in lines with FGFR alterations while sparing those without, confirming its

dependency-targeted mechanism [1] [3].

Preclinical Efficacy and Pharmacological Characterization

In Vivo Antitumor Efficacy

Zoligratinib has demonstrated potent dose-dependent antitumor activity across multiple patient-derived

xenograft (PDX) models representing various FGFR-altered cancers. The following table summarizes key in vivo

efficacy findings:

Table 3: In Vivo Efficacy of Zoligratinib in FGFR-Altered Xenograft Models

Xenograft
Model

Cancer Type
FGFR
Alteration

Dosing
Regimen

Treatment Outcome References

KG1 Leukemia FGFR1OP-

FGFR1 fusion

30-100

mg/kg/day,
oral

Dose-dependent

regression (TGI=106-
147%)

[1] [3]

SNU-16 Gastric cancer FGFR2
amplification

100
mg/kg/day,

oral

Significant tumor
growth inhibition

[1] [3]

MFE-280 Endometrial

cancer

FGFR2 S252W

mutation

100

mg/kg/day,
oral

Significant tumor

growth inhibition

[1] [3]

UM-UC-14 Bladder
cancer

FGFR3 S249C
mutation

100
mg/kg/day,

oral

Significant tumor
growth inhibition

[1] [3]

RT112/84 Bladder

cancer

FGFR3-TACC3

fusion

100

mg/kg/day,
oral

Significant tumor

growth inhibition

[1] [3]
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The consistent antitumor efficacy across diverse FGFR alteration types (fusions, amplifications, and mutations)

and cancer lineages demonstrates the broad applicability of Zoligratinib for FGFR-driven malignancies.

Notably, treatment with 100 mg/kg/day resulted in tumor regression (TGI=147%) in the KG1 leukemia model

without apparent body weight loss, indicating a favorable therapeutic window. The oral bioavailability of

Zoligratinib facilitates continuous target coverage, which is particularly important for targeting oncogene-

addicted cancers where sustained pathway suppression is required for maximal therapeutic effect [1] [3].

Activity Against Resistance Mutations

A distinctive feature of Zoligratinib is its ability to inhibit certain FGFR2 gatekeeper mutations that confer

resistance to other FGFR inhibitors. Specifically, the FGFR2 V564F gatekeeper mutation, which causes

resistance to multiple FGFR inhibitors, remains sensitive to Zoligratinib inhibition in biochemical and cellular

assays [3]. This property positions Zoligratinib as a potential therapeutic option for certain cases of acquired

resistance to first-generation FGFR inhibitors and highlights the importance of structural differences in inhibitor

binding interactions within the ATP pocket compared to other FGFR-targeted agents.

The differential activity against resistance mutations becomes particularly relevant in the context of treatment

sequencing strategies for FGFR-driven cancers. With the emergence of irreversible covalent FGFR inhibitors

like futibatinib that target the conserved P-loop cysteine (C492), the resistance landscape continues to evolve.

Research shows that Zoligratinib maintains activity against some mutations that emerge following covalent

inhibitor treatment, suggesting potential utility in specific resistance contexts [4].

Clinical Development and Trial Status

Clinical Trial Landscape

Zoligratinib has progressed through several clinical trials evaluating its safety and efficacy in molecularly

selected cancer populations. The following table summarizes the key clinical trials:

Table 4: Clinical Development of Zoligratinib
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Clinical Trial
Identifier

Phase
Patient
Population

Intervention Status
Key
Findings/Objectives

References

NCT01948297 Phase

1

Advanced

solid
tumours

with FGFR
alterations

Zoligratinib

monotherapy

Terminated

(Results
published

2019)

Establish safety,

MTD, and
preliminary efficacy

[2]

NCT03344536 Phase
1/2

FGFR-
amplified,

ER+
metastatic

breast
cancer

Zoligratinib +
Fulvestrant

Unknown Evaluate
combination therapy

[2]

NCT03834220 Phase
2

Solid
Tumors

Zoligratinib
monotherapy

Terminated Biomarker-driven
efficacy

[3]

The Phase 1 NCT01948297 trial established the safety profile and recommended Phase 2 dose for Zoligratinib

in patients with advanced solid tumors harboring FGFR alterations. While comprehensive results from this trial

have not been fully detailed in the available literature, the progression to extension phases and subsequent clinical

trials indicates acceptable tolerability and preliminary signals of efficacy [2]. The Phase 1/2 NCT03344536 trial

explores Zoligratinib in combination with fulvestrant for hormone receptor-positive, FGFR-amplified

metastatic breast cancer, representing a rational combination approach targeting concurrent dependency pathways

[2].

Resistance Mechanisms and Limitations

Despite promising initial responses, acquired resistance typically emerges within one year of FGFR inhibitor

therapy, limiting long-term clinical benefit. The resistance landscape for FGFR inhibitors like Zoligratinib is

characterized primarily by secondary mutations in the FGFR2 kinase domain that impair drug binding. Analysis

of circulating tumor DNA from patients with acquired resistance revealed that approximately 60% of patients

(49/82) developed one or more secondary FGFR2 kinase domain mutations, with N550 molecular brake

mutations (63% of mutations) and V565 gatekeeper mutations (47% of mutations) being most prevalent [4].

The diagram below illustrates common resistance mechanisms to FGFR inhibitors:
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FGFR Inhibitor Resistance: Secondary mutations and bypass signaling limit long-term efficacy.

The emergence of these on-target resistance mutations creates a therapeutic challenge that has spurred the

development of next-generation FGFR inhibitors with alternative binding modes. Interestingly, mutations

affecting the FGFR2 C492 cysteine residue targeted by covalent irreversible inhibitors like futibatinib are

relatively rare (occurring in only 1 of 42 futibatinib-treated patients), potentially due to impaired kinase function

when this residue is altered [4]. This observation suggests that covalent FGFR inhibitors might represent a

promising approach to overcome certain resistance mechanisms that emerge under selective pressure from

Zoligratinib and other reversible inhibitors.

Experimental Protocols and Methodologies

Kinase Assay Protocols

Protein Kinase Assay for FGFR1 Inhibition The inhibitory activity of Zoligratinib against FGFR1 is

quantitatively evaluated using a radiometric filter-binding assay that measures the incorporation of ³³Pi into

substrates. The protocol involves incubating purified FGFR1 kinase domain with ATP (including [γ-³³P]ATP) and

appropriate substrate peptides in the presence of varying Zoligratinib concentrations. Reactions are terminated

by adding trichloroacetic acid, and the precipitated radioactive phosphoproteins are captured on filter membranes.

Radioactivity is quantified using a microplate scintillation counter, and IC₅₀ values are calculated from dose-

response curves [3].

For broader kinase selectivity profiling, homogeneous time-resolved fluorescence (HTRF) assays are

employed for kinases including LCK, EGFR, KIT, MET, SRC, BRK, FGFR2, Flt3, LTK, INSR, YES, ABL,
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EPHA2, ZAP70, Fyn, IGF1R, KDR, and PDGFR. These assays utilize LANCE Eu-W1024 labeled anti-

phosphotyrosine PT66 antibody for detection, with time-resolved fluorescence measured using an EnVision HTS

microplate reader. Additional kinases (Aurora A, Akt1/PKBα, PKA, Cdk1/cyclin B, Cdk2/cyclin A, PKCα,

PKCβ1, and PKCβ2) are evaluated using the IMAP FP Screening Express Progressive Binding System based

on fluorescence polarization [3].

Cellular Antiproliferative Assays

Cell Viability and Proliferation Assessment The antiproliferative activity of Zoligratinib is determined using

Cell Counting Kit-8 (CCK-8) assays across panels of human tumor cell lines. The standardized protocol

involves:

Seeding cells in 96-well plates at optimized densities
Adding Zoligratinib across a concentration range (0.076 to 10,000 nM)

Incubating for 4 days at 37°C in a humidified CO₂ incubator
Adding CCK-8 solution and incubating for additional hours

Measuring absorbance at 450 nm using a microplate reader
Calculating antiproliferative activity as (1 − T/C) × 100%, where T and C represent absorbance of treated

and untreated control cells, respectively
Determining IC₅₀ values using non-linear regression in software such as Microsoft Excel or GraphPad

Prism [3]

For functional signaling assessment, Western blot analysis is performed to measure phosphorylation of key

downstream effectors including pERK, pAKT, and DUSP6, as well as direct FGFR autophosphorylation (pY-

FGFR). These analyses validate target engagement and pathway modulation in cellular models following

Zoligratinib treatment [3].

In Vivo Efficacy Studies

Xenograft Model Development and Dosing The in vivo efficacy of Zoligratinib is evaluated in mouse

xenograft models established from FGFR-altered cancer cell lines or patient-derived materials:

Immunodeficient mice (typically nude or NSG strains) are subcutaneously implanted with cancer cells or

tumor fragments
When tumors reach approximately 100-200 mm³, mice are randomized into treatment groups

Zoligratinib is administered orally at predetermined doses (typically 30-100 mg/kg/day) via gavage
Control groups receive vehicle alone
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Tumor dimensions and body weights are measured 2-3 times weekly

Tumor volumes are calculated using the formula: (length × width²)/2
Tumor Growth Inhibition (TGI) is calculated as: [1 − (Tumor volumetreated/Tumor volumecontrol)] ×

100%
Statistical analyses compare treatment groups to controls using appropriate tests (e.g., t-tests, ANOVA)

[1] [3]

The experimental workflow for comprehensive drug evaluation is illustrated below:

Start

Biochemical

 Kinase Assays

Cellular
 IC₅₀ Determination

InVivo
 Xenograft Models

Analysis

 Efficacy Metrics

Click to download full resolution via product page

Drug Evaluation Workflow: Progressive testing from biochemical to in vivo models.

Conclusion and Future Perspectives

Zoligratinib represents a valuable therapeutic asset in the growing arsenal of molecularly targeted agents for

FGFR-driven cancers. Its well-characterized selectivity profile, demonstrated preclinical efficacy across multiple

FGFR alteration types, and potential activity against certain resistance mutations position it as a rational

treatment option for appropriately selected patients. However, as with other targeted therapies in oncogene-

addicted cancers, the challenge of acquired resistance remains a significant barrier to durable responses.

Future development directions for Zoligratinib and next-generation FGFR inhibitors include:

Rational combination strategies with other pathway-targeted agents or immunotherapies to delay or

prevent resistance
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Biomarker-driven patient selection beyond simple FGFR alteration detection to include predictive

factors for specific inhibitor classes
Sequencing strategies that leverage the distinct resistance profiles of reversible versus irreversible

FGFR inhibitors
Structural optimization to develop compounds that maintain activity against common resistance

mutations while preserving favorable safety profiles

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b547997#zoligratinib-ch5183284-background-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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